molecular formula C20H13IN2O4 B11559721 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate

Cat. No.: B11559721
M. Wt: 472.2 g/mol
InChI Key: VFNUWWIIONQEQG-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate is an organic compound characterized by the presence of an imine group, a nitro group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the condensation of 4-iodoaniline with 2-nitrobenzaldehyde in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl benzoate
  • 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl benzoate
  • 4-[(E)-[(4-Fluorophenyl)imino]methyl]-2-nitrophenyl benzoate

Uniqueness

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to different steric and electronic effects, influencing the compound’s overall behavior in chemical and biological systems .

Properties

Molecular Formula

C20H13IN2O4

Molecular Weight

472.2 g/mol

IUPAC Name

[4-[(4-iodophenyl)iminomethyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C20H13IN2O4/c21-16-7-9-17(10-8-16)22-13-14-6-11-19(18(12-14)23(25)26)27-20(24)15-4-2-1-3-5-15/h1-13H

InChI Key

VFNUWWIIONQEQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)I)[N+](=O)[O-]

Origin of Product

United States

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